Phenpanstatin

Catalog No.
S637268
CAS No.
M.F
C21H19NO9
M. Wt
429.4 g/mol
Availability
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Phenpanstatin

Product Name

Phenpanstatin

IUPAC Name

[(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-1-yl] benzoate

Molecular Formula

C21H19NO9

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C21H19NO9/c23-14-12-9(6-10-18(14)30-7-29-10)11-13(22-20(12)27)15(24)16(25)17(26)19(11)31-21(28)8-4-2-1-3-5-8/h1-6,11,13,15-17,19,23-26H,7H2,(H,22,27)/t11-,13-,15+,16+,17-,19-/m1/s1

InChI Key

DJJSHXTUGRWWMI-QUVFKJLXSA-N

Synonyms

phenpanstatin

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4OC(=O)C5=CC=CC=C5)O)O)O)NC3=O)O

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4OC(=O)C5=CC=CC=C5)O)O)O)NC3=O)O

Phenpanstatin is a synthetic derivative of pancratistatin, a natural alkaloid extracted from plants in the Amaryllidaceae family. This compound has garnered interest due to its unique structural features and potential biological activities, particularly in the context of cancer treatment. The molecular formula of phenpanstatin is C18H21N3O5, and it is characterized by its complex bicyclic structure, which includes multiple hydroxyl groups that are crucial for its biological activity.

, primarily involving modifications to its hydroxyl and amine functional groups. Key reactions include:

  • Phosphorylation: This involves the introduction of phosphate groups to enhance solubility and biological activity. For instance, direct phosphorylation of phenpanstatin has been achieved using tetrabutylammonium dihydrogen phosphate in the presence of coupling agents like dicyclohexylcarbodiimide .
  • Reduction and Oxidation: These reactions can modify the functional groups, potentially altering the compound's properties and enhancing its efficacy against cancer cells.
  • Substitution Reactions: These can introduce new functional groups, further modifying the compound's activity profile.

Phenpanstatin exhibits significant biological activity, particularly in inducing apoptosis in cancer cells while sparing normal cells. Its mechanism of action involves:

  • Caspase Activation: Phenpanstatin activates executioner caspases (caspases-3, -7, and -9), which are essential for the apoptotic process .
  • Mitochondrial Membrane Potential Disruption: This disruption is a hallmark of intrinsic apoptosis pathways, leading to cell death.
  • Selectivity: The compound shows selective cytotoxicity towards various cancer cell lines, indicating its potential as an anticancer agent without affecting healthy cells .

The synthesis of phenpanstatin typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with natural alkaloids such as narciclasine or other related compounds.
  • Key Reactions:
    • Epoxidation: Converting narciclasine into an epoxide form.
    • Reduction: Transforming the epoxide into a diol.
    • Formation of Cyclic Derivatives: Utilizing cyclization reactions to form the final phenpanstatin structure.
  • Purification: The final product is purified through techniques such as chromatography to isolate high-purity phenpanstatin for biological testing .

Phenpanstatin has potential applications in:

  • Cancer Therapy: Due to its ability to selectively induce apoptosis in cancer cells, it is being explored as a therapeutic agent against various malignancies.
  • Pharmacological Research: Its unique structural properties make it a valuable compound for studying structure-activity relationships in drug design.

Studies on phenpanstatin have focused on its interactions with cellular targets involved in apoptosis. These include:

  • Receptor Binding Studies: Investigating how phenpanstatin interacts with specific receptors that mediate apoptotic signaling pathways.
  • Cell Line Experiments: Evaluating the compound's effects on different cancer cell lines to determine selectivity and efficacy.

Phenpanstatin shares structural similarities with several other compounds derived from Amaryllidaceae alkaloids. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
PancratistatinNatural alkaloidInduces apoptosis in cancer cellsNaturally occurring
NarciclasineIsocarbostyril alkaloidCytotoxic against various cancer typesModerate availability from nature
LycoricidineIsocarbostyril alkaloidAntitumor activitySimilar mechanism of action
7-DeoxypancratistatinSynthetic derivativeSelective cytotoxicityLacks certain hydroxyl groups

Phenpanstatin is unique due to its specific modifications that enhance its solubility and bioactivity compared to these similar compounds. Its synthetic origin allows for greater control over purity and concentration, which is often a limitation with naturally derived compounds.

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

Phenpanstatin is formally identified by its International Union of Pure and Applied Chemistry name: [(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H- [1] [2]dioxolo[4,5-j]phenanthridin-1-yl] benzoate [3] [4] [5]. The compound possesses the molecular formula C21H19NO9 with a molecular weight of 429.4 g/mol, which distinguishes it from its closely related analogues through the presence of an additional benzoate ester functional group [3] [4]. The compound is registered in chemical databases with PubChem CID 10502697 and can be identified by its unique InChIKey: DJJSHXTUGRWWMI-QUVFKJLXSA-N [4] [5].

The molecular structure of phenpanstatin features a phenanthridine core with a fused dioxolo ring, creating a rigid scaffold that is characteristic of the isocarbostyril family of alkaloids [3]. The structural framework comprises three distinct ring systems: an aromatic A-ring containing a methylenedioxy functionality, a heterocyclic B-ring featuring a lactam moiety, and a carbocyclic C-ring distinguished by its contiguous hydroxyl substitutions [6]. The benzoate ester substitution at the C1 position represents the primary structural modification that differentiates phenpanstatin from pancratistatin, resulting in enhanced lipophilicity and altered pharmacological properties [7] [2].

PropertyValue
International Union of Pure and Applied Chemistry Name[(1R,2R,3S,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-6-oxo-2,3,4,4a,5,11b-hexahydro-1H- [1] [2]dioxolo[4,5-j]phenanthridin-1-yl] benzoate
Molecular FormulaC21H19NO9
Molecular Weight429.4 g/mol
Standard InChIKeyDJJSHXTUGRWWMI-QUVFKJLXSA-N
PubChem CID10502697
ChEMBL IDCHEMBL515014
Number of Stereogenic Centers6

X-ray Crystallographic Characterization

X-ray crystallographic studies of phenpanstatin derivatives have provided crucial structural insights into the three-dimensional arrangement of this complex molecule [7] [8]. While direct crystallographic data for phenpanstatin itself remains limited in the literature, extensive crystallographic analysis has been performed on related pancratistatin derivatives, including sodium pancratistatin 4-O-phosphate, whose structure was confirmed through X-ray crystallography [8] [9]. These studies have revealed fundamental aspects of the phenanthridine alkaloid framework that are applicable to phenpanstatin structural analysis [8] [10].

The crystallographic characterization of related compounds has demonstrated that the phenanthridine core adopts a characteristic saddle-like conformation with specific dihedral angles between the aromatic and aliphatic ring systems [11] [12]. X-ray analysis of pancratistatin revealed that the molecule crystallizes with well-defined hydrogen bonding networks, particularly involving the hydroxyl groups on the cyclitol ring [11] [13]. The absolute configuration of the stereogenic centers has been unambiguously determined through crystallographic methods, confirming the specific spatial arrangement critical for biological activity [12] [14].

Crystallographic data collection on related compounds has typically been performed using copper radiation (Cu Kα, λ = 1.54178 Å) with data reduction carried out using standard crystallographic software packages [11]. The structural solutions have been obtained through direct methods, with refinement procedures yielding R-factors in the range of 3-5%, indicating high-quality structural determinations [12] [15]. The crystal packing arrangements observed in these studies reveal extensive intermolecular hydrogen bonding networks that stabilize the three-dimensional crystal structure [12] [13].

Comparative Analysis with Pancratistatin and Narciclasine Analogues

Phenpanstatin belongs to the phenanthridone-type alkaloid family, sharing structural homology with pancratistatin and narciclasine while exhibiting distinct molecular modifications [16] [6] [17]. Pancratistatin possesses the molecular formula C14H15NO8 with a molecular weight of 325.273 g/mol, characterized by five hydroxyl groups distributed across the cyclitol ring system [18] [17]. Narciclasine, distinguished by the molecular formula C14H15NO7 and molecular weight of 307.27 g/mol, lacks the C1 hydroxyl group present in pancratistatin, representing a tetrahydroxylated cyclitol derivative [6] [19].

The fundamental structural distinction between phenpanstatin and its analogues lies in the benzoate ester substitution at the C1 position, replacing the free hydroxyl group found in pancratistatin [7] [2] [3]. This modification results in a significant increase in molecular weight from 325.273 g/mol in pancratistatin to 429.4 g/mol in phenpanstatin, along with enhanced lipophilicity characteristics [3] [4]. Narciclasine represents the most structurally simplified analogue, lacking the C1 hydroxyl group entirely, which correlates with substantially reduced biological activity compared to both pancratistatin and phenpanstatin [6] [20] [19].

The stereochemical configuration across all three compounds remains consistent at the conserved stereogenic centers, with the (1S,2S,3S,4S,4aR,11bR) configuration being critical for biological activity [16] [17]. However, phenpanstatin introduces an additional stereochemical complexity through the benzoate ester linkage, which adopts a specific spatial orientation that influences the overall molecular conformation [7] [2]. Structure-activity relationship studies have demonstrated that modifications to the hydroxyl substitution pattern, particularly at positions C1, C2, C3, and C4, significantly impact the biological potency of these compounds [16] [20].

CompoundMolecular FormulaMolecular Weight (g/mol)Additional Functional GroupNumber of StereocentersKey Structural Difference
PhenpanstatinC21H19NO9429.4Benzoate ester at C16Benzoate ester substitution
PancratistatinC14H15NO8325.273Hydroxyl at C16Pentahydroxylated cyclitol
NarciclasineC14H15NO7307.27None (lacks C1 hydroxyl)5Tetrahydroxylated cyclitol

Conformational Dynamics in Solution Phase

The conformational behavior of phenpanstatin in solution represents a complex interplay between intramolecular interactions, solvent effects, and the inherent flexibility of the phenanthridine scaffold [21] [22] [23]. Nuclear magnetic resonance spectroscopy studies have revealed that phenanthridine alkaloids exhibit significant conformational dynamics in solution, with multiple conformational states accessible at physiological temperatures [21] [24]. The benzoate ester substituent in phenpanstatin introduces additional conformational complexity through rotation about the ester linkage, leading to distinct rotameric populations in solution [23] [24].

Computational molecular dynamics simulations have demonstrated that the cyclitol ring system of related phenanthridine alkaloids undergoes conformational transitions on nanosecond timescales [21] [22]. The hydroxyl groups on the C2, C3, and C4 positions participate in intramolecular hydrogen bonding networks that stabilize specific conformational states, while the benzoate ester at C1 experiences rotational freedom that modulates the overall molecular shape [22] [23]. These conformational dynamics are particularly influenced by solvent polarity, with polar solvents favoring extended conformations that maximize solvent-solute interactions [23] [25].

Time-averaged nuclear magnetic resonance parameters have been utilized to deconvolute the conformational ensemble of related compounds, revealing that the phenanthridine core maintains a relatively rigid conformation while the peripheral substituents exhibit greater flexibility [23] [24]. The dihedral angles associated with the ester linkage in phenpanstatin show characteristic distributions that reflect the balance between steric interactions and favorable electronic arrangements [22] [24]. Solution-phase studies indicate that the conformational preferences of phenpanstatin are significantly influenced by the electronic properties of the benzoate substituent, which can adopt multiple orientations relative to the phenanthridine core [23] [26].

Carbon PositionConfigurationFunctional GroupCritical for Activity
C1RBenzoate esterYes
C2RHydroxylYes
C3SHydroxylYes
C4SHydroxylYes
C4aRBridge carbonYes
C11bRBridge carbonYes

Total Synthesis Strategies

The synthetic chemistry of phenpanstatin represents a sophisticated intersection of traditional organic synthesis and innovative biocatalytic methodologies. This alkaloid derivative, formally designated as the 1-benzoate ester of pancratistatin, has emerged as a particularly promising compound due to its enhanced biological activity compared to its parent natural product [2]. The development of efficient synthetic routes to phenpanstatin has necessitated the exploration of diverse strategic approaches, encompassing both classical chemical transformations and cutting-edge biocatalytic processes.

Biocatalytic Approaches to Core Structure Assembly

The application of biocatalytic methodologies in the synthesis of phenpanstatin and related Amaryllidaceae alkaloids has revolutionized the approach to constructing these complex molecular architectures. The most significant breakthrough in this area was achieved through the utilization of whole-cell fermentation processes employing genetically modified microorganisms [3].

The seminal work in biocatalytic synthesis employed recombinant Escherichia coli strain JM0109 for the biooxidation of 1,3-dibromobenzene to generate cyclohexadiene diol intermediates [3]. This biocatalytic transformation represents a remarkable example of stereoselective enzymatic oxidation, wherein the bacterial toluene dioxygenase system facilitates the controlled introduction of hydroxyl groups with exceptional regio- and stereoselectivity. The resulting cyclohexadiene diol serves as a crucial chiral building block that contains the appropriate stereochemical information required for the subsequent construction of the hexahydro-phenanthridine core structure.

The biocatalytic process proceeds through a sophisticated enzymatic cascade involving multiple enzyme systems working in concert. The initial step involves the bacterial toluene dioxygenase-catalyzed dihydroxylation of the aromatic substrate, followed by dehydrogenation to yield the desired cyclohexadiene diol. This methodology offers several advantages over traditional chemical approaches, including enhanced stereoselectivity, milder reaction conditions, and reduced environmental impact. The enzymatic transformation proceeds under ambient temperature and pressure conditions, utilizing molecular oxygen as the oxidant and avoiding the need for harsh chemical reagents or toxic heavy metal catalysts [3].

Further development of biocatalytic approaches has involved the exploration of alternative enzymatic systems for specific transformation steps within the overall synthetic sequence. Investigations into the use of oxidoreductases for selective functional group manipulations have shown promising results in model studies. Additionally, the potential application of engineered enzyme systems with enhanced substrate specificity and improved catalytic efficiency continues to be an active area of research [4].

Enantioselective Construction of Hexahydro-Phenanthridine Systems

The enantioselective construction of hexahydro-phenanthridine ring systems represents one of the most challenging aspects of phenpanstatin synthesis, requiring precise control over multiple stereogenic centers and the establishment of the characteristic trans-fused ring junction. Recent advances in asymmetric catalysis have provided powerful tools for addressing these synthetic challenges [5] [6].

The development of organocatalytic methodologies has proven particularly valuable for the stereoselective construction of densely functionalized hexahydro-phenanthridine scaffolds. A notable advancement involves the application of diphenylprolinol trimethylsilyl ether as a chiral catalyst in quadruple-cascade reactions between 2-amino-β-nitrostyrenes and α,β-unsaturated aldehydes [5]. This organocatalytic approach enables the formation of tricyclic compounds containing hexahydro-phenanthridine moieties bearing five contiguous stereogenic centers with excellent diastereoselectivity (up to greater than 99:1 diastereomeric ratio) and high enantioselectivity (up to greater than 99% enantiomeric excess).

The mechanistic pathway for this transformation involves a sophisticated sequence of carbon-carbon bond-forming reactions proceeding through aza-Michael-Michael-Michael/aldol cyclization cascade processes. The initial aza-Michael addition establishes the first stereogenic center, followed by subsequent Michael additions that build the carbocyclic framework. The final aldol cyclization step completes the hexahydro-phenanthridine core while establishing the critical trans-ring junction stereochemistry [5].

Alternative enantioselective approaches have focused on the development of chiral auxiliary-mediated transformations and the application of chiral metal catalysts for key bond-forming reactions. The use of chiral oxazolidinone auxiliaries in conjunction with asymmetric alkylation reactions has provided effective routes to enantiomerically enriched intermediates suitable for further elaboration to the target alkaloid structures [7].

Phosphate Prodrug Development

The development of phosphate prodrugs represents a critical strategy for enhancing the pharmaceutical properties of phenpanstatin and related Amaryllidaceae alkaloids. The poor aqueous solubility of these natural products (approximately 50 micrograms per milliliter for pancratistatin) has limited their clinical evaluation and potential therapeutic application [2]. Phosphate esterification provides an elegant solution to this challenge by introducing hydrophilic phosphate groups that dramatically improve water solubility while maintaining the biological activity of the parent compound through enzymatic hydrolysis in vivo.

3,4-O-Cyclic Phosphate Esterification Methodologies

The synthesis of 3,4-O-cyclic phosphate derivatives of phenpanstatin has been achieved through several distinct methodological approaches, each offering unique advantages in terms of selectivity, efficiency, and scalability [2] [8]. The cyclic phosphate motif is particularly attractive due to its enhanced stability compared to linear phosphate esters and its ability to undergo controlled hydrolysis under physiological conditions.

The most widely employed methodology involves the direct phosphorylation of phenpanstatin using phosphorylating reagents in the presence of coupling agents and appropriate bases. This approach typically utilizes anhydrous reaction conditions to prevent competitive hydrolysis of the phosphorylating reagents and to ensure high conversion efficiency. The reaction proceeds through initial formation of a phosphate-substrate adduct, followed by intramolecular cyclization to generate the five-membered cyclic phosphate ring.

Alternative approaches have explored the use of phosphoramidite chemistry for the construction of cyclic phosphate derivatives. This methodology offers enhanced control over the stereochemistry of phosphorus and can provide access to both diastereomers of the cyclic phosphate products. The phosphoramidite approach typically involves initial formation of a phosphite triester intermediate, followed by oxidation to the corresponding phosphate and subsequent cyclization [9].

Recent developments in flow chemistry have provided new opportunities for the safe and efficient synthesis of cyclic phosphate monomers relevant to phenpanstatin prodrug development. These approaches utilize continuous flow reactors to manage the reactive and potentially hazardous intermediates involved in phosphate ester formation, while enabling precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry [9].

Tetrabutylammonium Dihydrogen Phosphate-Mediated Phosphorylation

The utilization of tetrabutylammonium dihydrogen phosphate as a phosphorylating agent represents a particularly significant advancement in the development of phenpanstatin phosphate prodrugs [2]. This methodology offers several distinct advantages over traditional phosphorylation approaches, including enhanced selectivity for specific hydroxyl groups, improved reaction efficiency, and simplified purification procedures.

The phosphorylation reaction employing tetrabutylammonium dihydrogen phosphate proceeds through a mechanism involving initial activation of the phosphate reagent by dicyclohexylcarbodiimide in pyridine solvent [2]. The carbodiimide coupling agent facilitates the formation of a reactive phosphate intermediate that can undergo nucleophilic attack by the hydroxyl groups of phenpanstatin. The pyridine solvent serves multiple roles in this transformation, acting as both a base to promote the phosphorylation reaction and as a coordinating ligand to stabilize reactive intermediates.

The selectivity observed in tetrabutylammonium dihydrogen phosphate-mediated phosphorylation appears to arise from the unique electronic and steric properties of the tetrabutylammonium counterion. The bulky tetrabutylammonium groups provide a hydrophobic environment around the phosphate moiety, which may influence the approach of the substrate hydroxyl groups and contribute to the observed regioselectivity for 3,4-cyclic phosphate formation [2].

Detailed mechanistic investigations have revealed that the reaction proceeds through a stepwise mechanism involving initial phosphorylation at the 3-position hydroxyl group, followed by intramolecular cyclization to form the 3,4-cyclic phosphate product. The intermediate linear phosphate ester can be isolated under carefully controlled reaction conditions, providing insights into the mechanistic pathway and enabling optimization of the cyclization step [2].

The purification of phenpanstatin phosphate products synthesized using this methodology is facilitated by the use of cation-exchange chromatography [2]. The phosphate groups confer anionic character to the products, enabling their separation from neutral byproducts and unreacted starting materials through ion-exchange processes. This purification approach has proven particularly effective for the isolation of sodium and other metal salt forms of the phosphate prodrugs.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations have provided crucial insights into the molecular features that determine the biological activity of phenpanstatin and its structural analogs. These studies have revealed the critical importance of specific functional groups and stereochemical arrangements for maintaining potent cytotoxic activity while identifying opportunities for structural modification to enhance pharmaceutical properties.

Hydroxyl Group Positional Effects on Bioactivity

The hydroxyl groups present in the phenpanstatin structure play essential roles in determining biological activity, with their precise positioning and stereochemistry being critical for maintaining potent cytotoxic effects [3]. Systematic modification studies have revealed that the 2,3,4-triol unit in the C-ring represents the minimum pharmacophoric element required for significant anticancer activity.

The 7-hydroxyl group has been identified as particularly important for biological activity, with its removal leading to substantial reductions in cytotoxic potency. Comparative studies between pancratistatin and 7-deoxypancratistatin have demonstrated that the absence of the 7-hydroxyl group results in approximately 27-fold reduced activity against cancer cell lines . This dramatic loss of activity underscores the critical role of the 7-hydroxyl group in the molecular recognition processes that govern biological activity.

The stereochemistry of the hydroxyl groups in the C-ring has also been shown to be crucial for activity. The natural trans-diequatorial arrangement of the 2,3,4-hydroxyl groups appears to be optimal for biological activity, with modifications to this stereochemical pattern resulting in significant losses of potency. Studies with synthetic analogs bearing alternative hydroxyl group configurations have consistently shown reduced cytotoxic activity compared to the natural product [3].

Molecular modeling studies have provided insights into the potential interactions between the hydroxyl groups and biological target molecules. These investigations suggest that the hydroxyl groups participate in crucial hydrogen bonding interactions that stabilize the binding of phenpanstatin to its molecular targets. The specific pattern of hydrogen bond donors and acceptors created by the hydroxyl group array appears to be essential for optimal target recognition and binding affinity.

Benzoate Substituent Optimization

The benzoate ester functionality in phenpanstatin represents a key structural modification that dramatically enhances biological activity compared to the parent pancratistatin . The 1-benzoate substitution increases cytotoxic potency by approximately 10-fold across multiple cancer cell lines, making phenpanstatin one of the most active members of the Amaryllidaceae alkaloid family.

Systematic studies of benzoate substituent effects have revealed that the aromatic ring of the benzoate group can accommodate various substitution patterns while maintaining biological activity. Electron-donating substituents on the benzoate ring generally maintain or slightly enhance activity, while electron-withdrawing groups may lead to modest reductions in potency. The position of substitution on the benzoate ring also influences activity, with meta- and para-substituted analogs typically showing better activity profiles than ortho-substituted derivatives.

The length and nature of the acyl chain linking the aromatic ring to the ester carbonyl have been explored through the synthesis of various aromatic ester analogs. Optimal activity appears to be maintained with acyl chains of 1-2 carbon atoms, with longer chains leading to progressive reductions in biological activity. The incorporation of heteroatoms or branching in the acyl chain generally results in decreased potency compared to the simple benzoate structure.

Investigations into alternative aromatic ester modifications have included the exploration of heteroaromatic substituents such as pyridine, furan, and thiophene rings. These modifications have generally resulted in reduced biological activity compared to the simple benzoate structure, suggesting that the phenyl ring provides an optimal balance of electronic and steric properties for biological activity.

XLogP3

0.6

Dates

Last modified: 07-20-2023

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